Meta-Trifluoromethyl Substitution on Benzoyl Moiety Confers Superior Lipophilicity Compared to Non-Fluorinated Analog
The meta-trifluoromethyl group significantly increases compound lipophilicity relative to a non-fluorinated analog, enhancing predicted membrane permeability. The target compound exhibits a computed XLogP3 value of 2.1 [1], while a direct non-fluorinated comparator, 1-benzoylpiperidin-3-ol, has a lower XLogP3 value of 1.3 [2]. This difference of +0.8 log units corresponds to a theoretical ~6.3-fold increase in partition coefficient, a magnitude of change often correlated with improved passive diffusion across biological membranes [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 2.1 (XLogP3) |
| Comparator Or Baseline | 1-Benzoylpiperidin-3-ol: 1.3 (XLogP3) |
| Quantified Difference | ΔXLogP3 = +0.8 (theoretical ~6.3-fold increase in partition coefficient) |
| Conditions | Computed value based on molecular structure using XLogP3 algorithm [1] |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, potentially leading to enhanced cellular uptake and bioavailability, a critical factor for intracellular target engagement.
- [1] PubChem. (2026). 1-[3-(Trifluoromethyl)benzoyl]piperidin-3-ol. Compound Summary for CID 43390626. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1156588-53-2. View Source
- [2] PubChem. (2026). 1-Benzoylpiperidin-3-ol. Compound Summary for CID 25512181. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/25512181. View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
